molecular formula C24H24ClNO6S B11157073 ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11157073
M. Wt: 490.0 g/mol
InChI Key: DXTRLMMTOUFRBG-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a chromenyl moiety, which is a benzopyran derivative. The presence of these heterocyclic systems imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions

    Synthesis of Chromenyl Moiety: The chromenyl moiety can be synthesized via the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of thioesters with halogenated aromatic compounds under basic conditions.

    Coupling Reactions: The final step involves coupling the chromenyl moiety with the benzothiophene core using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene core, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenyl moiety, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the chromenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino and thiol-substituted derivatives.

Scientific Research Applications

ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The combination of the chromenyl and benzothiophene moieties in a single molecule imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24ClNO6S

Molecular Weight

490.0 g/mol

IUPAC Name

ethyl 2-[[2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H24ClNO6S/c1-3-13-9-21(28)32-17-11-18(16(25)10-15(13)17)31-12-20(27)26-23-22(24(29)30-4-2)14-7-5-6-8-19(14)33-23/h9-11H,3-8,12H2,1-2H3,(H,26,27)

InChI Key

DXTRLMMTOUFRBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC

Origin of Product

United States

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